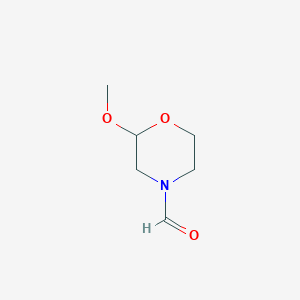
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromine atom, an ethenyl group, a methyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. Common synthetic routes include:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Ethenylation: Introduction of the ethenyl group through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Methylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as the catalyst.
Methylsulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine atom can be replaced by other substituents.
Oxidation Reactions: Oxidation of the ethenyl group to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the bromine atom to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-bromo-4-methyl-: Similar structure but lacks the ethenyl and methylsulfonyl groups.
Benzene,1-(bromomethyl)-4-methyl-: Contains a bromomethyl group instead of the ethenyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ethenyl group.
Uniqueness
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethenyl group allows for additional reactivity, while the methylsulfonyl group enhances solubility and stability.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-bromo-3-ethenyl-2-methyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-4-8-7(2)9(11)5-6-10(8)14(3,12)13/h4-6H,1H2,2-3H3 |
InChI Key |
PSRISGSRGCHCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C=C)S(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)

![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

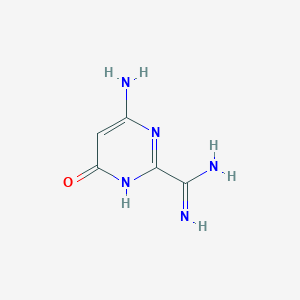
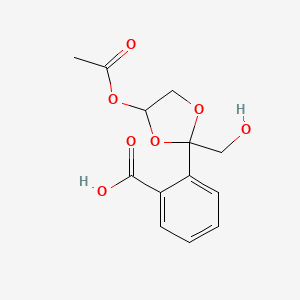
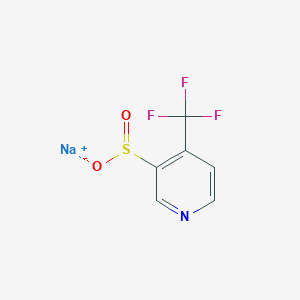
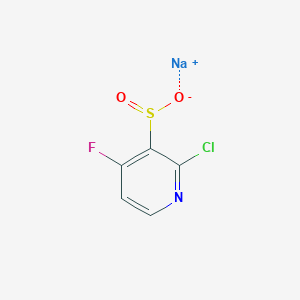

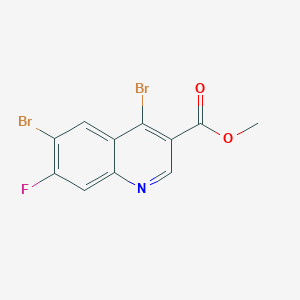
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)


